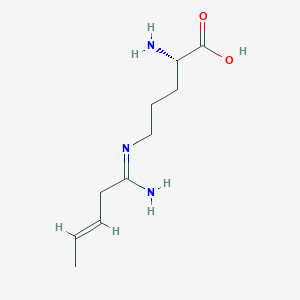

L-N5-(1-Imino-3-pentenyl) ornithine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid |

InChI |

InChI=1S/C10H19N3O2/c1-2-3-6-9(12)13-7-4-5-8(11)10(14)15/h2-3,8H,4-7,11H2,1H3,(H2,12,13)(H,14,15)/b3-2+/t8-/m0/s1 |

InChI Key |

JUSNBVJTFYDFKR-SGJFDWMWSA-N |

Isomeric SMILES |

C/C=C/CC(=NCCC[C@@H](C(=O)O)N)N |

Canonical SMILES |

CC=CCC(=NCCCC(C(=O)O)N)N |

Appearance |

Assay:≥90%A crystalline solid |

Synonyms |

N5-[(3E)-1-imino-3-pentenyl]-L-ornithine, monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

L-N5-(1-Imino-3-pentenyl) ornithine chemical structure and properties

An In-Depth Technical Guide to L-N5-(1-Imino-3-pentenyl) Ornithine and its Analogs: Structure, Properties, and Biological Activity

Introduction

This compound is a derivative of the non-proteinogenic amino acid L-ornithine. L-ornithine itself is a key intermediate in the urea cycle, where it plays a crucial role in the detoxification of ammonia in the body.[1][] While L-ornithine is not incorporated into proteins, its derivatives are of significant interest to researchers and drug development professionals for their potential to modulate enzyme activity. This guide provides a comprehensive overview of the chemical structure and properties of this compound and delves into the biological activity and mechanism of action of its closely related and well-studied analog, N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), a potent inactivator of nitric oxide synthase.

Part 1: Chemical Structure and Physicochemical Properties

This compound is characterized by an imino-pentenyl group attached to the terminal nitrogen (N5) of the L-ornithine backbone. This modification from the parent L-ornithine molecule significantly alters its chemical properties and biological reactivity.

Chemical Structure

The systematic IUPAC name for this compound is (2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid.[3] The structure features a chiral center at the alpha-carbon of the ornithine backbone, retaining the L-configuration. The side chain is extended by a five-carbon unit containing a double bond and a terminal imino group.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C10H19N3O2 | PubChem[3] |

| Molecular Weight | 213.28 g/mol | PubChem[3] |

| IUPAC Name | (2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid | PubChem[3] |

| Synonyms | Propenyl-L-NIO | PubChem[3] |

| Canonical SMILES | CCC=CC(=N)NCCCC(C(=O)O)N | PubChem[3] |

| InChI Key | Not Available | |

| CAS Number | Not Available |

Part 2: Biological Activity and Mechanism of Action - A Focus on the Analog L-VNIO

While specific biological data for this compound is limited in the public domain, its close analog, N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), has been extensively studied as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] Understanding the mechanism of L-VNIO provides critical insights into the potential biological activities of this class of compounds.

Nitric oxide synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[4][5] Overproduction of NO by nNOS has been implicated in several neurological disorders, making selective nNOS inhibitors valuable therapeutic candidates.[4]

Mechanism-Based Inactivation of nNOS by L-VNIO

L-VNIO acts as a mechanism-based inactivator of nNOS.[4] This means that the enzyme itself converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. The process can be broken down into the following key steps:

-

Reversible Binding: L-VNIO initially binds to the active site of nNOS in a reversible manner, competing with the natural substrate, L-arginine.[4][5]

-

Enzymatic Oxidation: In the presence of the necessary cofactors, NADPH and O2, nNOS catalyzes the oxidation of L-VNIO.[4][5]

-

Irreversible Inactivation: This enzymatic processing leads to the formation of a reactive intermediate that covalently modifies the enzyme, leading to the loss of its catalytic activity.[4] Specifically, this inactivation results in the loss or modification of the nNOS heme cofactor.[4][5]

The inactivation of nNOS by L-VNIO is dependent on the presence of Ca2+/calmodulin.[4][5]

Isoform Selectivity

A key feature of L-VNIO is its selectivity for the neuronal isoform of NOS (nNOS) over the inducible (iNOS) and endothelial (eNOS) isoforms.[4] The inducible isoform is not inactivated by L-VNIO, and the endothelial isoform requires significantly higher concentrations for a comparable rate of inactivation.[4][5] This selectivity is a highly desirable trait for a therapeutic agent, as it minimizes off-target effects.

Caption: Mechanism of nNOS inactivation by L-VNIO.

Part 3: Experimental Protocols

The following is a generalized protocol for assessing the mechanism-based inactivation of nNOS by an inhibitor like L-VNIO, based on methodologies described in the scientific literature.

Assay for Time-Dependent Inactivation of nNOS

Objective: To determine the rate of irreversible inactivation of nNOS by an inhibitor.

Materials:

-

Purified nNOS enzyme

-

Inhibitor stock solution (e.g., L-VNIO in assay buffer)

-

NADPH

-

L-arginine (radiolabeled, e.g., [3H]L-arginine)

-

Assay buffer (e.g., HEPES buffer, pH 7.4, containing necessary cofactors like tetrahydrobiopterin and Ca2+/calmodulin)

-

Stop solution (e.g., EDTA in water)

-

Scintillation cocktail and counter

Procedure:

-

Pre-incubation:

-

Prepare a reaction mixture containing nNOS in the assay buffer.

-

Add the inhibitor at various concentrations to the reaction mixture.

-

Initiate the pre-incubation by adding NADPH.

-

At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the pre-incubation mixture.

-

-

Activity Assay:

-

Immediately add the aliquot to a separate tube containing a saturating concentration of [3H]L-arginine to start the activity assay. This dilution and substrate saturation effectively stops the inactivation process.

-

Allow the activity assay to proceed for a fixed time (e.g., 10 minutes).

-

Terminate the reaction by adding the stop solution.

-

-

Quantification:

-

Quantify the amount of [3H]L-citrulline formed using ion-exchange chromatography followed by liquid scintillation counting.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

-

The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

Caption: Workflow for nNOS inactivation assay.

Conclusion

This compound represents a class of modified amino acids with the potential for significant biological activity. While detailed studies on this specific molecule are not widely available, the extensive research on its analog, L-VNIO, highlights the promise of such compounds as selective enzyme inhibitors. The mechanism-based inactivation of nNOS by L-VNIO provides a clear rationale for the further investigation of this compound and similar derivatives as potential therapeutic agents for neurological and other disorders where NO overproduction is a contributing factor. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. J Biol Chem. 1998 Apr 10;273(15):8882-9. [Link]

-

Wikipedia. L-ornithine N5 monooxygenase. [Link]

-

PubChem. N5-(1-iminoethyl)-L-ornithine. National Center for Biotechnology Information. [Link]

-

Merck Index. Ornithine. [Link]

-

ResearchGate. (PDF) N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. [Link]

-

Frontiers. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. [Link]

-

MDPI. Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. [Link]

Sources

- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 3. This compound | C10H19N3O2 | CID 10198252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of L-N5-(1-Imino-3-pentenyl)ornithine for Research Applications

This guide provides a detailed technical overview of a proposed synthetic pathway for L-N5-(1-Imino-3-pentenyl)ornithine, a derivative of the non-proteinogenic amino acid L-ornithine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel ornithine derivatives, likely as inhibitors of nitric oxide synthase (NOS). Given the structural similarity to known NOS inhibitors, this compound holds significant research interest.

Ornithine and its derivatives are crucial in various biological processes, including the urea cycle and as precursors for the biosynthesis of polyamines and arginine.[1][2] Their versatile chemical nature makes them valuable starting materials in medicinal chemistry for the development of new therapeutic agents.[3][4] This guide will detail a plausible synthetic route, purification strategies, and analytical characterization methods for L-N5-(1-Imino-3-pentenyl)ornithine, drawing upon established principles of organic and medicinal chemistry.

Introduction to L-N5-(1-Imino-3-pentenyl)ornithine

L-N5-(1-Imino-3-pentenyl)ornithine is a structurally intriguing derivative of L-ornithine. While specific literature on this exact compound is scarce, its structural analog, L-N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), is a known potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[5][6] The overproduction of nitric oxide is implicated in various pathophysiological conditions, making NOS inhibitors valuable targets for drug discovery. The synthesis of L-N5-(1-Imino-3-pentenyl)ornithine would, therefore, be a logical step in exploring the structure-activity relationship of this class of inhibitors.

The core structure of L-ornithine provides a scaffold for the introduction of various functional groups at its δ-amino position, allowing for the fine-tuning of biological activity.[3] The proposed synthesis in this guide focuses on the selective modification of this δ-amino group to introduce the 1-imino-3-pentenyl moiety.

Proposed Synthetic Pathway

The synthesis of L-N5-(1-Imino-3-pentenyl)ornithine can be conceptually approached through a multi-step process involving the protection of the α-amino and carboxyl groups of L-ornithine, followed by the reaction of the free δ-amino group with a suitable electrophile, and subsequent deprotection.

A plausible retro-synthetic analysis suggests that the target molecule can be formed by creating an imine bond between the δ-amino group of a suitably protected L-ornithine and a pentenal derivative.

Protection of L-Ornithine

To ensure selective reaction at the δ-amino group, the α-amino and carboxyl groups of L-ornithine must be protected. A common strategy in peptide and amino acid chemistry is the use of orthogonal protecting groups, which can be removed under different conditions.[3] For this synthesis, we propose the use of a tert-butoxycarbonyl (Boc) group for the α-amino group and a methyl or ethyl ester for the carboxyl group.

Experimental Protocol: Protection of L-Ornithine

-

Esterification of the Carboxyl Group: L-ornithine hydrochloride is first converted to its free base and then esterified. For example, L-ornithine hydrochloride can be dissolved in methanol and treated with thionyl chloride at 0°C to form the methyl ester.

-

Protection of the α-Amino Group: The resulting L-ornithine methyl ester is then reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent system (e.g., a mixture of dioxane and water) to yield Nα-Boc-L-ornithine methyl ester.

Formation of the Imino-Pentenyl Moiety

With the α-amino and carboxyl groups protected, the free δ-amino group is available for reaction. The 1-imino-3-pentenyl group can be introduced by reacting the protected ornithine with a suitable pentenal derivative, such as 3-pentenal, followed by activation to form the imine.

Experimental Protocol: Imine Formation

-

Condensation Reaction: Nα-Boc-L-ornithine methyl ester is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Pentenal: 3-Pentenal is added to the solution, and the reaction is stirred at room temperature. The formation of the intermediate hemiaminal is expected.

-

Dehydration to Imine: The conversion of the hemiaminal to the imine can be facilitated by the addition of a dehydrating agent, such as anhydrous magnesium sulfate or by azeotropic removal of water. Alternatively, the reaction can be driven towards the imine by subsequent chemical steps. A more direct approach to forming the imine could involve reacting the δ-amino group with an activated pentenyl species.

Deprotection

The final step in the synthesis is the removal of the protecting groups to yield the target compound, L-N5-(1-Imino-3-pentenyl)ornithine.

Experimental Protocol: Deprotection

-

Removal of the Boc Group: The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under basic conditions using a reagent such as lithium hydroxide (LiOH) in a mixture of THF and water.

It is crucial to carefully control the deprotection conditions to avoid side reactions and ensure the stability of the final product.

Overall Synthetic Workflow

Caption: Proposed workflow for the synthesis of L-N5-(1-Imino-3-pentenyl)ornithine.

Purification and Characterization

Purification

The crude product obtained after synthesis will likely contain unreacted starting materials, by-products, and residual reagents. Purification is essential to obtain the target compound with high purity for research purposes. A combination of chromatographic techniques is recommended.

-

Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids and their derivatives based on their charge.[7] The crude product can be loaded onto a cation-exchange resin, and the desired compound can be eluted using a pH or salt gradient.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the final purification of the target compound to achieve high purity. A C18 column with a gradient of water and acetonitrile containing a small amount of a modifier like TFA is commonly used.

Table 1: Proposed Purification Strategy

| Step | Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| 1 | Ion-Exchange Chromatography | Cation-Exchange Resin (e.g., Dowex 50W) | pH or Salt Gradient (e.g., HCl or NaCl) | Removal of unreacted starting materials and major impurities. |

| 2 | Reverse-Phase HPLC | C18 Silica | Water/Acetonitrile Gradient with 0.1% TFA | Final purification to achieve >95% purity. |

Analytical Characterization

Once purified, the identity and purity of L-N5-(1-Imino-3-pentenyl)ornithine must be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the synthesized compound, confirming the successful synthesis. The expected molecular formula is C₁₀H₁₉N₃O₂ with a molecular weight of 213.28 g/mol .[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule. The spectra should show characteristic peaks corresponding to the ornithine backbone and the 1-imino-3-pentenyl side chain.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product. A single sharp peak at the expected retention time would indicate a high degree of purity.

-

Ninhydrin Test: A qualitative test with ninhydrin can be used to detect the presence of the primary α-amino group in the final product.[9]

Table 2: Expected Analytical Data

| Technique | Expected Result |

| ESI-MS | [M+H]⁺ at m/z 214.15 |

| ¹H NMR | Signals corresponding to the protons of the ornithine backbone and the imino-pentenyl side chain. |

| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule. |

| Analytical HPLC | A single major peak indicating >95% purity. |

Conclusion and Future Directions

This technical guide outlines a plausible and scientifically grounded approach for the synthesis, purification, and characterization of L-N5-(1-Imino-3-pentenyl)ornithine. The successful synthesis of this novel ornithine derivative would provide a valuable tool for researchers investigating the role of nitric oxide synthases in health and disease. Future studies should focus on the biological evaluation of this compound, including its inhibitory activity and selectivity towards different NOS isoforms. The insights gained from such studies could pave the way for the development of new therapeutic agents targeting nitric oxide-mediated pathologies.

Chemical Reaction Scheme

Caption: Overall chemical reaction scheme for the proposed synthesis.

References

- Vertex AI Search.

- LifeTein Peptide Blog. (2025, March 27). Unusual Amino Acids: Ornithine.

- PubMed Central.

- CD Biosynsis.

- Journal of the American Chemical Society. A Synthesis of dl-Ornithine Hydrochloride.

- PubChem. L-N5-(1-Imino-3-pentenyl) ornithine | C10H19N3O2 | CID 10198252.

- Sigma-Aldrich. L-N5-(1-Iminoethyl)ornithine = 95 HPLC 150403-88-6.

- Google Patents. (CN1590367A) Preparation method of L-ornithine hydrochloride.

- PubMed Central. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors.

- Wikipedia. Ornithine.

- Journal of Biological Chemistry. N5-(L-1-Carboxyethyl)

- PubMed. N5-(1-Imino-3-butenyl)-L-ornithine.

- ResearchGate. (2025, August 6). N5-(1-Imino-3-butenyl)-L-ornithine.

- MDPI. Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers.

- PubMed Central. (2020, January 9). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum.

- Google Patents. (CN105175275B)

- TSI Journals. (2006, October 11).

- Semantic Scholar. (2023, October 5). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers.

- USDA Forest Service. (2013).

- ResearchGate. (2025, August 6).

- PubMed.

- ResearchGate. Metabolic pathways associated with ornithine biosynthesis in C....

Sources

- 1. lifetein.com [lifetein.com]

- 2. Ornithine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. biosynsis.com [biosynsis.com]

- 5. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN105175275B - A kind of isolation and purification method of L ornithine - Google Patents [patents.google.com]

- 8. This compound | C10H19N3O2 | CID 10198252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

Introduction: The Role of Nitric Oxide Synthase and the Utility of its Inhibition

An In-depth Technical Guide to the Mechanism of Action of L-N5-(1-Imino-3-pentenyl) ornithine

Nitric oxide (NO) is a pleiotropic signaling molecule and effector with profound implications in physiology and pathophysiology. This transient, diffusible gas is involved in processes ranging from vasodilation and neurotransmission to immune responses.[1] The endogenous synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert the amino acid L-arginine into L-citrulline and NO.[2]

In mammals, three distinct NOS isoforms have been characterized, each with unique regulatory mechanisms and tissue distribution[3]:

-

Neuronal NOS (nNOS or NOS1): Primarily found in the central and peripheral nervous systems, it plays a key role in synaptic plasticity and neuronal communication.[4]

-

Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, its NO production is critical for regulating blood pressure and vascular tone.[3]

-

Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in immune cells like macrophages, leading to the sustained, high-output production of NO as a defense mechanism against pathogens.[5]

While essential for homeostasis, the dysregulation of NOS activity and the subsequent overproduction of NO are implicated in numerous pathological conditions, including septic shock, neurodegenerative diseases, and cancer.[6][7] This has driven the development of specific inhibitors to modulate NOS activity. This compound (L-NIO), an L-ornithine derivative, has emerged as a potent pharmacological tool for investigating the roles of NO. This guide provides a detailed examination of its core mechanism of action for researchers and drug development professionals.

Part 1: The Core Mechanism of L-NIO Action

L-NIO functions as a potent inhibitor of NOS enzymes through a multi-faceted mechanism that begins with competitive binding at the active site and can proceed to irreversible inactivation.

Molecular Profile and Competitive Inhibition

As an analogue of the natural NOS substrate, L-arginine, L-NIO competitively binds to the enzyme's active site.[8] This initial binding event is reversible and prevents L-arginine from accessing the catalytic machinery, thereby blocking NO synthesis. In vivo studies have demonstrated that the physiological effects of L-NIO, such as increased blood pressure, can be reversed by the administration of excess L-arginine, confirming this competitive mode of action.[8][9]

NADPH-Dependent Irreversible Inactivation

Beyond simple competition, L-NIO is characterized as a potent, NADPH-dependent, and irreversible inhibitor of nitric oxide synthase.[10][11][12] This indicates that L-NIO is a mechanism-based inactivator, also known as a "suicide substrate." The enzyme's own catalytic activity transforms L-NIO into a reactive intermediate that covalently modifies the enzyme, leading to its permanent inactivation.

The requirement for NADPH is a critical mechanistic clue.[10][11] The NOS catalytic cycle involves two successive mono-oxygenation steps, both requiring electrons transferred from NADPH via the enzyme's reductase domain. L-NIO hijacks this process. After binding, the enzyme initiates the catalytic process as if it were the natural substrate. This enzymatic processing, dependent on NADPH-derived electrons, converts L-NIO into a highly reactive species that attacks a crucial component of the enzyme, such as the heme cofactor, leading to its modification or destruction and subsequent irreversible enzyme inactivation.[7][13] This dual-action mechanism—initial competitive binding followed by irreversible inactivation—makes L-NIO a particularly potent inhibitor.

Part 2: Isoform Selectivity and Quantitative Inhibition Profile

While a powerful inhibitor, L-NIO is generally considered non-selective, inhibiting all three major NOS isoforms.[14] However, quantitative analysis reveals a slight preference for the neuronal isoform.

Quantitative Inhibitory Activity

The potency of L-NIO against each NOS isoform has been determined through in vitro enzyme kinetic studies. The inhibition constant (Kᵢ) represents the concentration of inhibitor required to produce half-maximum inhibition, with lower values indicating higher potency.

| NOS Isoform | Source Organism | Inhibition Constant (Kᵢ) | Reference(s) |

| nNOS | Rat | 1.7 µM | [10][11][14] |

| eNOS | Bovine | 3.9 µM | [10][11][14] |

| iNOS | Mouse | 3.9 µM | [10][11][14] |

This data confirms that L-NIO is a potent inhibitor in the low micromolar range for all isoforms, with approximately a 2.3-fold higher potency for nNOS compared to eNOS and iNOS. This lack of strong selectivity is a critical consideration for experimental design, as effects observed in a system expressing multiple isoforms cannot be attributed to a single one without further evidence.

Structural Insights into Isoform Selectivity

Part 3: Experimental Protocol for Characterizing L-NIO Activity

To assess the inhibitory potential of L-NIO or other compounds on NOS activity, the Griess assay is a common and reliable colorimetric method. It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[4]

Objective

To determine the IC₅₀ (half-maximal inhibitory concentration) value of L-NIO for a specific purified NOS isoform.

Materials and Reagents

-

Purified, recombinant nNOS, eNOS, or iNOS enzyme

-

L-NIO hydrochloride (or other inhibitor)

-

L-Arginine (substrate)

-

NADPH

-

Calcium Chloride (CaCl₂)

-

Calmodulin (CaM) (for nNOS and eNOS)

-

(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) for standard curve

-

96-well microplate

-

Microplate reader (540-550 nm absorbance)

Step-by-Step Methodology

-

Prepare Nitrite Standard Curve:

-

Create a series of dilutions of NaNO₂ in the assay buffer (e.g., from 100 µM down to 0 µM).

-

Add these standards to separate wells of the 96-well plate. This curve is essential for converting absorbance readings to nitrite concentrations.

-

-

Prepare Reaction Master Mix:

-

In the assay buffer, prepare a master mix containing L-arginine, NADPH, BH₄, CaCl₂, and CaM (CaM is not required for iNOS, which binds it tightly at basal calcium levels).

-

The final concentrations should be optimized, but typical starting points are: 1 mM L-arginine, 1 mM NADPH, 20 µM BH₄, 2 mM CaCl₂, 10 µg/mL CaM.

-

Causality: L-arginine is the substrate. NADPH provides the necessary electrons. BH₄ is a critical cofactor that stabilizes the enzyme and participates in electron transfer. Ca²⁺/CaM is the essential activator for nNOS and eNOS.[2]

-

-

Set Up Inhibition Assay:

-

Aliquot the master mix into the wells of the 96-well plate.

-

Add varying concentrations of L-NIO to the wells. A serial dilution (e.g., from 100 µM to 1 nM) is recommended to determine the full dose-response curve.

-

Include "No Inhibitor" (positive control) and "No Enzyme" (background control) wells.

-

-

Initiate and Incubate Reaction:

-

Add the purified NOS enzyme to each well (except the "No Enzyme" control) to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Perform Griess Reaction for Detection:

-

To each well, add Griess Reagent Part A and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Part B and incubate for another 5-10 minutes. A magenta color will develop in the presence of nitrite.

-

-

Measure and Analyze Data:

-

Measure the absorbance of each well at ~540 nm using a microplate reader.

-

Subtract the background absorbance ("No Enzyme" control) from all other readings.

-

Use the standard curve to calculate the concentration of nitrite produced in each well.

-

Calculate the percent inhibition for each L-NIO concentration relative to the "No Inhibitor" control.

-

Plot percent inhibition versus the log of L-NIO concentration and use non-linear regression to determine the IC₅₀ value.

-

Part 4: Applications and In Vivo Considerations

L-NIO is widely used in both in vitro and in vivo settings to probe the function of NOS.

-

In Vitro Cell-Based Studies: L-NIO is applied to cell cultures to investigate the role of NO in specific cellular processes. For example, it has been used to demonstrate that NOS inhibition can suppress the proliferation and migration of colorectal cancer cells, linking NO production to angiogenesis pathways.[6]

-

In Vivo Animal Models: In animal studies, L-NIO has been instrumental in defining the physiological roles of NO. Intravenous administration in rats causes a dose-dependent increase in blood pressure, highlighting the critical role of eNOS-derived NO in maintaining vascular tone.[8][9] It is also used as a tool to induce focal cerebral ischemia in rodent models, allowing for the study of stroke pathophysiology.[10][11]

-

Pharmacokinetics and Metabolism: There is limited specific pharmacokinetic data for L-NIO. However, studies on structurally related amidino-containing inhibitors, such as L-NIL, show that they can undergo extensive metabolism, including hydrolysis and oxidative deamination.[16] Researchers using L-NIO in vivo should consider that its metabolic fate may influence its duration of action and effective concentration at the target tissue.

Conclusion

This compound is a potent, mechanism-based inhibitor of all three major nitric oxide synthase isoforms. Its mechanism of action is initiated by competitive binding at the L-arginine substrate site, followed by NADPH-dependent catalytic conversion to a reactive species that causes irreversible enzyme inactivation. While it exhibits a slight preference for nNOS, it is functionally a non-selective inhibitor. This profile, combined with its in vivo activity, makes L-NIO an invaluable pharmacological tool for researchers investigating the myriad biological and pathological roles of nitric oxide. A thorough understanding of its mechanism is crucial for the rigorous design and interpretation of experiments in this dynamic field.

References

-

Ma, Y., et al. (2020). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. Scientific Reports. Available at: [Link]

-

Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 101(3), 746–752. Available at: [Link]

-

Gielara, J., & Szaflarska-Popławska, A. (2020). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. International Journal of Molecular Sciences, 21(23), 9069. Available at: [Link]

-

Chandrasena, G., et al. (2004). Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats. Drug Metabolism and Disposition, 32(5), 533-539. Available at: [Link]

-

Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-3888. Available at: [Link]

-

Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. Journal of Biological Chemistry, 273(15), 8882-8889. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. ResearchGate. Available at: [Link]

-

Lin, J. H., et al. (2002). Pharmacokinetics, metabolism and excretion of an inhibitor of inducible nitric oxide synthase, L-NIL-TA, in dog. Xenobiotica, 32(1), 1-13. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). L-ornithine N5 monooxygenase. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). N5-(1-iminoethyl)-L-ornithine. PubChem. Available at: [Link]

-

Eaton, P. (2020). Endothelial nitric oxide synthase-derived nitric oxide in the regulation of metabolism. The Journal of Physiology, 598(20), 4495-4511. Available at: [Link]

-

ClinicalTrials.gov. (2012). L-ornithine L-aspartate in Overt Hepatic Encephalopathy. ClinicalTrials.gov. Available at: [Link]

-

Vazquez-Medina, J. P., et al. (1997). Inhibition of Constitutive Nitric Oxide Synthase (NOS) by Nitric Oxide Generated by Inducible NOS after Lipopolysaccharide Administration. Journal of Clinical Investigation, 100(2), 439-448. Available at: [Link]

-

Wikipedia. (n.d.). Nitric oxide synthase. Wikipedia. Available at: [Link]

-

Semantic Scholar. (2023). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Endothelial nitric oxide synthase-derived nitric oxide in the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iNOS | NO Synthases | Tocris Bioscience [tocris.com]

- 6. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biotium.com [biotium.com]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of ornithine-based NOS inhibitors

An In-depth Technical Guide to the Discovery and History of Ornithine-Based NOS Inhibitors

Abstract

Nitric oxide (NO), a pleiotropic signaling molecule, is central to a vast array of physiological and pathological processes. Its synthesis, catalyzed by three distinct nitric oxide synthase (NOS) isoforms, is a tightly regulated process. Dysregulation leading to NO overproduction is a hallmark of numerous pathologies, including neurodegenerative disorders and inflammatory conditions. Consequently, the inhibition of NOS has emerged as a significant therapeutic strategy. While early inhibitors were predominantly arginine-based substrate analogues, the quest for isoform-selective agents led to the exploration of alternative chemical scaffolds. This guide details the discovery and historical development of a pivotal class of these agents: the ornithine-based NOS inhibitors. We will trace the evolution from early, simple analogues to potent and selective dipeptide inhibitors, elucidate the mechanistic basis for their action, and provide field-proven experimental protocols for their synthesis and evaluation.

The Nitric Oxide Paradox and the Rationale for NOS Inhibition

The discovery that a simple diatomic free radical, nitric oxide, was the long-sought Endothelium-Derived Relaxing Factor (EDRF) revolutionized vascular biology and neuroscience.[1] Synthesized from L-arginine by a family of heme-containing enzymes—the nitric oxide synthases (NOS)—NO functions as a critical signaling molecule.[2][3] Three distinct NOS isoforms have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1][2]

The constitutive isoforms, nNOS and eNOS, are calcium/calmodulin-dependent and produce low, transient levels of NO for signaling in neurotransmission and vasodilation, respectively.[1][4] In contrast, iNOS is calcium-independent and, once expressed in response to inflammatory stimuli, produces large, sustained amounts of NO as part of the immune response.[1][5]

While essential, excessive NO production is cytotoxic and implicated in a wide range of diseases. Overproduction by nNOS is linked to neurodegenerative disorders like Parkinson's and Alzheimer's disease, while excessive iNOS activity contributes to septic shock and chronic inflammation.[2][5][6][7] This pathological overproduction established the NOS enzymes as prime therapeutic targets. The primary challenge, however, has been to achieve selective inhibition of a specific isoform (typically nNOS or iNOS) while sparing eNOS, whose activity is vital for maintaining cardiovascular homeostasis.[2][6][8]

The Genesis of NOS Inhibitors: From Arginine to Ornithine

The identification of L-arginine as the sole substrate for NOS naturally led to the development of arginine analogues as the first generation of inhibitors.[] N-monomethyl-L-arginine (L-NMMA) was the first such inhibitor identified and became an indispensable pharmacological tool for probing the biological functions of NO.[1][7] However, these early arginine-based inhibitors, including the potent Nω-nitro-L-arginine methyl ester (L-NAME), generally lacked significant isoform selectivity, precluding their therapeutic use due to adverse cardiovascular effects from eNOS inhibition.[7][10]

The quest for selectivity necessitated a move beyond simple substrate mimicry. Researchers began to explore alternative scaffolds that could fit into the arginine-binding pocket but offer different vectors for chemical modification.[4] L-ornithine, an arginine precursor with a shorter side chain, emerged as a promising scaffold. A key early example is N⁵-(1-iminoethyl)-L-ornithine (L-NIO), a potent but non-selective competitive inhibitor.[4][7] While not selective, the success of L-NIO demonstrated that the ornithine core was a viable starting point for inhibitor design.

A Leap in Selectivity: The Rise of Dipeptide Inhibitors

A major breakthrough in achieving isoform selectivity came from extending the inhibitor structure beyond a single amino acid. The hypothesis was that larger molecules, such as dipeptides, could form additional interactions with residues outside the core substrate-binding site, exploiting the subtle structural differences between the NOS isoforms.[4][7]

Initial work by Silverman and colleagues in the late 1990s demonstrated the potential of this approach. They synthesized a series of dipeptides and dipeptide esters containing Nω-nitroarginine.[11] A landmark finding was that D-Phe-D-Arg-NO₂-OMe inhibited nNOS with remarkable selectivity—approximately 1800-fold over iNOS.[7] This work proved that both the order and chirality of the amino acids were critical determinants of potency and selectivity.[11]

Subsequent research built upon this principle, incorporating ornithine-based structures into dipeptide amides. These efforts led to the discovery of highly potent and selective nNOS inhibitors.[12][13] For example, L-ArgNO₂-L-Dbu-NH₂ (where Dbu is 2,4-diaminobutyric acid, an ornithine analogue) was identified as a potent nNOS inhibitor with over 1500-fold selectivity against eNOS.[12][13] Structure-activity relationship (SAR) studies revealed the importance of the N-terminal α-amine and the peptide bond's NH moiety for strong binding at the active site.[13]

Mechanism of Action: Exploiting Isoform-Specific Interactions

Ornithine-based inhibitors, particularly the dipeptides, act as competitive inhibitors, vying with L-arginine for the active site. Their selectivity arises from exploiting subtle differences in the active site architecture. For instance, a key residue variation—Asp597 in rat nNOS versus Asn368 in bovine eNOS—has been identified as a structural basis for the preferential binding of some dipeptide amide inhibitors to nNOS.[14] This electrostatic difference allows for specific hydrogen bonding patterns that favor binding to one isoform over another.

Diagram: The NO Synthesis Pathway and Competitive Inhibition

Caption: Ornithine-based inhibitors competitively block the binding of L-arginine to the NOS active site.

Core Methodologies: A Guide to Inhibitor Synthesis and Evaluation

The development of novel inhibitors is a cyclical process of design, synthesis, and biological testing. The following protocols represent standard, validated methodologies in the field.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone for rapidly creating libraries of dipeptide inhibitors for SAR studies. The following is a generalized protocol for synthesizing a dipeptide amide on a Rink Amide resin.

Protocol: SPPS of an Ornithine-Based Dipeptide Amide

-

Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat once.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling (First Amino Acid):

-

In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq) and a coupling agent like HATU (3 eq) in DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 eq) to the vial to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

-

Wash the resin with DMF (5-7 times).

-

-

Repeat Deprotection and Coupling (Second Amino Acid):

-

Repeat Step 2 to remove the Fmoc group from the newly coupled amino acid.

-

Repeat Step 3 to couple the Fmoc-protected ornithine analogue.

-

-

Final Deprotection: Repeat Step 2 to remove the final Fmoc group.

-

Cleavage and Global Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Purification and Verification:

-

Precipitate the crude peptide from the TFA solution using cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the mass and purity of the final compound using mass spectrometry (e.g., LC-MS).

-

Evaluation: The Griess Assay for NOS Inhibition

To quantify the potency of a synthesized inhibitor (i.e., its IC₅₀ value), a reliable enzyme activity assay is required. The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[15]

Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4.

-

Master Mix: In assay buffer, prepare a master mix containing L-arginine (substrate), NADPH (cofactor), calmodulin, and CaCl₂ (for nNOS/eNOS activation).[15][16]

-

Inhibitor Solutions: Perform serial dilutions of the test inhibitor in assay buffer to create a range of concentrations. Include a vehicle control (e.g., DMSO).

-

Enzyme: Dilute purified nNOS, iNOS, or eNOS enzyme to the working concentration in assay buffer.

-

Griess Reagent: Prepare Component A (Sulfanilamide in HCl) and Component B (N-(1-Naphthyl)ethylenediamine dihydrochloride in water).[16]

-

Nitrite Standard: Prepare a standard curve using known concentrations of sodium nitrite.

-

-

Assay Procedure (96-well plate format):

-

Add the serially diluted inhibitor or vehicle control to the wells.

-

Add the Master Mix to all wells.

-

Initiate the reaction by adding the diluted NOS enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[15]

-

-

Nitrite Detection:

-

Data Analysis:

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Calculate the nitrite concentration in each well using the sodium nitrite standard curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus log[inhibitor] and fit the data using a nonlinear regression to calculate the IC₅₀ value.

-

Diagram: Experimental Workflow for Inhibitor Development

Caption: The cyclical workflow for the design, synthesis, and evaluation of novel NOS inhibitors.

Comparative Data and Future Outlook

The systematic application of these methodologies has yielded a wealth of data, allowing for the fine-tuning of inhibitor structures. The table below provides a representative summary of how data for different inhibitors might be presented to compare potency and selectivity.

Table 1: Representative Inhibitory Profiles of Ornithine-Based Dipeptides

| Compound ID | Structure | Target | IC₅₀ (nM) | Selectivity (vs. eNOS) | Selectivity (vs. iNOS) |

| Cpd-1 | L-Orn(NO₂)-L-Phe-NH₂ | nNOS | 150 | >1000-fold | 150-fold |

| Cpd-2 | D-Orn(NO₂)-D-Phe-NH₂ | nNOS | 350 | >500-fold | 80-fold |

| Cpd-3 | L-Orn(NO₂)-L-Leu-NH₂ | iNOS | 95 | 20-fold | - |

| Cpd-4 | L-NIO (reference) | Pan-NOS | 4500 | ~1-fold | ~1-fold |

Data are illustrative and based on trends reported in the literature.

The journey of ornithine-based NOS inhibitors is far from over. Current research focuses on developing agents with even greater isoform selectivity, improved pharmacokinetic properties for in vivo efficacy, and application to novel therapeutic areas. The foundational discoveries and robust methodologies detailed in this guide continue to pave the way for the development of next-generation therapeutics targeting the nitric oxide pathway.

References

- Huang, H., et al. (1999). Synthesis and evaluation of dipeptide amides containing N omega-nitroarginine and D-2,4-diaminobutyric acids as inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 42.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition. BenchChem.

- Huang, H., et al. (1999). Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases. Journal of Medicinal Chemistry.

- Silverman, R. B., et al. (1997). Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters. Journal of Medicinal Chemistry.

- Del Pizzo, R., et al. Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Current Pharmaceutical Design.

- Matejicek, M., et al. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity.

- Campiglia, P., et al. (2003). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. PubMed.

- Various Authors. Nitric Oxide : Methods and Protocols. National Institutes of Health.

- BenchChem. (2025). hnNOS-IN-3 experimental variability and controls. BenchChem.

- Cinelli, M. A., et al. (2015). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central.

- Campiglia, P., et al. Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Bentham Science Publishers.

- Li, H., et al. Electrostatic Control of Isoform Selective Inhibitor Binding in Nitric Oxide Synthase. OSTI.GOV.

- Cayman Chemical. NOS Activity Assay Kit. Cayman Chemical.

- Patsnap Synapse. (2024). What are NOS inhibitors and how do they work?. Patsnap Synapse.

- Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. PubMed Central.

- Kumar, S., et al. NOS Inhibitors: Structure, Biological Activity and Mechanism of Action. Bentham Science.

- Moncada, S. (2006). The discovery of nitric oxide and its role in vascular biology. PubMed Central.

- BOC Sciences. Nitric oxide synthase (NOS) Inhibitors, Agonists and Modulators. BOC Sciences.

Sources

- 1. The discovery of nitric oxide and its role in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Progress in the development of selective nitric oxide synthase (NOS) inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NOS Inhibitors: Structure, Biological Activity and Mechanism of Action | Bentham Science [eurekaselect.com]

- 10. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of dipeptide amides containing N omega-nitroarginine and D-2,4-diaminobutyric acids as inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrostatic Control of Isoform Selective Inhibitor Binding in Nitric Oxide Synthase. [escholarship.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Role of L-N5-(1-Imino-3-pentenyl) ornithine in Neuroscience: A Technical Guide

This guide provides an in-depth technical overview of L-N5-(1-Imino-3-pentenyl) ornithine (L-NIO), a critical tool for researchers in neuroscience and drug development. We will delve into its core mechanism of action, isoform selectivity, and its diverse applications in dissecting the complex roles of nitric oxide in the nervous system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage L-NIO in their experimental paradigms.

Introduction: The Significance of Nitric Oxide and its Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, implicated in a vast array of physiological and pathological processes.[1][2] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[3][4][5] Given the widespread influence of NO, from synaptic plasticity to neuroinflammation and cerebrovascular regulation, the ability to precisely modulate its production is paramount for experimental neuroscience.

This compound, commonly referred to as L-NIO, has emerged as a potent tool for achieving this modulation. It is a non-selective inhibitor of all three NOS isoforms, enabling researchers to probe the functional consequences of global NO reduction in various experimental models.[6]

Mechanism of Action: Irreversible Inhibition of Nitric Oxide Synthase

L-NIO functions as a potent, NADPH-dependent, and irreversible inhibitor of nitric oxide synthase.[7][8][9] Its mechanism of action is rooted in its structural similarity to L-arginine, the natural substrate for NOS. This allows L-NIO to bind to the active site of the enzyme. However, unlike L-arginine, L-NIO undergoes a catalytic process that leads to the irreversible inactivation of the enzyme.[4][5]

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of intervention by L-NIO.

Caption: L-NIO inhibits all isoforms of NOS, preventing the conversion of L-Arginine to Nitric Oxide.

Isoform Selectivity Profile

While broadly characterized as a non-selective NOS inhibitor, L-NIO exhibits some degree of differential potency towards the various isoforms. Understanding these nuances is critical for interpreting experimental results. The inhibitory constants (Ki) provide a quantitative measure of this selectivity.

| NOS Isoform | Ki (μM) | Source |

| Neuronal NOS (nNOS) | 1.7 | [7][9] |

| Endothelial NOS (eNOS) | 3.9 | [7][9] |

| Inducible NOS (iNOS) | 3.9 | [7][9] |

As the data indicates, L-NIO is most potent against nNOS, with slightly lower potency for eNOS and iNOS. This subtle selectivity can be a consideration in experimental design, particularly when attempting to dissect the relative contributions of different NOS isoforms. For studies requiring more stringent isoform-specific inhibition, other molecules such as 7-Nitroindazole (for nNOS) or L-NIL (for iNOS) may be more appropriate.[10]

Applications in Neuroscience Research

L-NIO has proven to be an invaluable tool in elucidating the multifaceted roles of nitric oxide in the nervous system. Its applications span several key areas of investigation.

Synaptic Plasticity

Nitric oxide is a key retrograde messenger involved in long-term potentiation (LTP), a cellular correlate of learning and memory.[11][12][13] By inhibiting NO production, L-NIO allows researchers to investigate the necessity of NO signaling for the induction and maintenance of LTP.[14]

This protocol outlines a general procedure for assessing the effect of L-NIO on LTP in acute hippocampal slices.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20 minutes.

-

-

L-NIO Application:

-

Prepare a stock solution of L-NIO dihydrochloride in water or aCSF.

-

Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).

-

Switch the perfusion to the L-NIO containing aCSF and allow it to equilibrate for at least 20-30 minutes.

-

-

LTP Induction and Recording:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two 1-second trains of 100 Hz stimulation).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

Compare the degree of potentiation in the presence of L-NIO to control slices that received HFS without the inhibitor.

-

Caption: Workflow for in vitro LTP experiments with L-NIO.

Neuroinflammation

Nitric oxide produced by iNOS in microglia and astrocytes is a key mediator of neuroinflammation.[1][15][16][17] While essential for host defense, excessive NO production can lead to neuronal damage.[2] L-NIO can be used to inhibit this NO production and investigate its role in neuroinflammatory cascades and associated neurotoxicity.[1]

This protocol describes a method to assess the effect of L-NIO on NO production in cultured microglia.

-

Cell Culture:

-

Culture a murine microglial cell line (e.g., BV-2) or primary microglia in appropriate media.[18]

-

Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

-

L-NIO Pre-treatment:

-

Prepare a stock solution of L-NIO in sterile cell culture medium.

-

Pre-treat the cells with various concentrations of L-NIO (e.g., 1-100 µM) for 1-2 hours.

-

-

Induction of Neuroinflammation:

-

Stimulate the microglia with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the continued presence of L-NIO.

-

Include control wells with untreated cells, cells treated with L-NIO alone, and cells treated with LPS alone.

-

Incubate for 24 hours.

-

-

Measurement of Nitric Oxide Production:

-

Collect the cell culture supernatant.

-

Measure the accumulation of nitrite, a stable breakdown product of NO, using the Griess reagent assay.[19][20]

-

Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

Assess the inhibitory effect of L-NIO by comparing nitrite levels in LPS-stimulated cells with and without the inhibitor.

-

Cerebrovascular Function and Ischemic Models

Endothelial-derived NO is a potent vasodilator and plays a crucial role in regulating cerebral blood flow.[21] Dysregulation of NO signaling is implicated in cerebrovascular diseases such as stroke. L-NIO has been utilized to induce focal cerebral ischemia in animal models, providing a valuable tool for studying the pathophysiology of stroke and for the pre-clinical testing of neuroprotective agents.[7][22] Furthermore, L-NIO is used to investigate the role of NO in the regulation of the blood-brain barrier (BBB).[21][23][24]

This protocol is based on a published method for inducing a focal ischemic infarct in the rat brain.[7][9]

-

Animal Preparation:

-

Anesthetize an adult male Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane).

-

Place the animal in a stereotaxic frame.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target brain region (e.g., the striatum).

-

Lower a microinjection needle to the desired coordinates.

-

-

L-NIO Administration:

-

Post-operative Care and Assessment:

Pharmacokinetics and In Vivo Considerations

When using L-NIO in vivo, it is important to consider its pharmacokinetic properties. While detailed pharmacokinetic studies on L-NIO are not extensively published in the public domain, some general principles can be inferred from related compounds and its chemical nature.[25][26][27]

-

Administration: L-NIO is typically administered systemically via intraperitoneal (i.p.) or intravenous (i.v.) injection, or directly into the CNS via intracerebroventricular (i.c.v.) or intraparenchymal infusion.[28]

-

Dosage: The effective dose will vary depending on the animal model, route of administration, and the desired level of NOS inhibition. It is recommended to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm.

-

Solubility: L-NIO dihydrochloride is soluble in water and aqueous buffers, facilitating its preparation for in vivo use.[6][29]

Conclusion

This compound is a powerful and versatile pharmacological tool for neuroscience research. Its ability to potently inhibit all three isoforms of nitric oxide synthase allows for the systematic investigation of the diverse roles of NO in synaptic function, neuroinflammation, and cerebrovascular physiology. By understanding its mechanism of action, isoform selectivity profile, and appropriate experimental application, researchers can effectively leverage L-NIO to advance our understanding of the nervous system in health and disease.

References

-

Tsikas, D. (2000). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Enzymology, 359, 387-401. [Link]

-

Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]

-

Gorren, A. C., & Mayer, B. (1998). A microtiter-plate assay of nitric oxide synthase activity. Methods in Enzymology, 290, 241-249. [Link]

-

Xia, Y., & Zweier, J. L. (1997). Direct measurement of nitric oxide generation from nitric oxide synthase. Proceedings of the National Academy of Sciences, 94(24), 12705-12710. [Link]

-

Jiang, Z., Li, C., Arrick, D. M., Yang, S., Baluna, A. E., & Sun, H. (2014). Role of nitric oxide synthases in early blood-brain barrier disruption following transient focal cerebral ischemia. PloS one, 9(3), e93134. [Link]

-

Jiang, Z., Li, C., Arrick, D. M., Yang, S., Baluna, A. E., & Sun, H. (2014). Role of nitric oxide synthases in early blood-brain barrier disruption following transient focal cerebral ischemia. PubMed, 24670498. [Link]

-

Van Slooten, A. R., et al. (2015). L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain. Journal of neuroscience methods, 245, 44-57. [Link]

-

Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of medicinal chemistry, 37(23), 3886-3888. [Link]

-

Chan, C. H., et al. (2017). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. International journal of molecular sciences, 18(12), 2748. [Link]

-

Bon, C., & Garthwaite, J. (2003). Tonic and Phasic Nitric Oxide Signals in Hippocampal Long-Term Potentiation. The Journal of neuroscience, 23(32), 10486-10494. [Link]

-

Böhme, G. A., Bon, C., Stutzmann, J. M., Doble, A., & Blanchard, J. C. (1991). Possible involvement of nitric oxide in long-term potentiation. European journal of pharmacology, 199(3), 379-381. [Link]

-

Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1993). Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine. Biochemistry, 32(33), 8512-8517. [Link]

-

Babu, B. R., & Griffith, O. W. (1998). N5-(1-imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. The Journal of biological chemistry, 273(15), 8882-8889. [Link]

-

Wang, L., et al. (2003). Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats. Drug metabolism and disposition, 31(1), 65-72. [Link]

-

Schmetterer, L., et al. (1997). Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans. British journal of clinical pharmacology, 44(4), 391-396. [Link]

-

ResearchGate. (2025). (PDF) N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. [Link]

-

Liew, A., & O'Brien, T. (2021). Nitric oxide modulation in neuroinflammation and the role of mesenchymal stem cells. Frontiers in Cellular Neuroscience, 15, 748882. [Link]

-

PubChem. This compound. [Link]

-

Kleschyov, A. L. (2019). Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents. Nitric Oxide, 82, 1-7. [Link]

-

Tharmaratnam, K., et al. (2024). Microglial activation induces nitric oxide signalling and alters protein S-nitrosylation patterns in extracellular vesicles. Journal of Extracellular Vesicles, 13(6), e12461. [Link]

-

Malen, P. L., & Chapman, P. F. (1997). Nitric oxide facilitates long-term potentiation, but not long-term depression. The Journal of neuroscience, 17(7), 2645-2651. [Link]

-

Calabrese, V., et al. (2009). Neuronal-glial Interactions Define the Role of Nitric Oxide in Neural Functional Processes. Current neurovascular research, 6(4), 283-294. [Link]

-

Bon, C., & Garthwaite, J. (2003). On the Role of Nitric Oxide in Hippocampal Long-Term Potentiation. The Journal of neuroscience, 23(5), 1941-1948. [Link]

-

Schmidt, H. H., & Walter, U. (1994). Nitric oxide stimulates human neural progenitor cell migration via cGMP-mediated signal transduction. Cell communication and signaling, 2, 10. [Link]

-

ResearchGate. (n.d.). Studies examining the involvement of nitric oxide in LTP. SD, Sprague-Dawley. [Link]

-

ResearchGate. (2023). Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation. [Link]

-

Semantic Scholar. (n.d.). Nitric oxide modulates microglial activation. [Link]

-

Yuan, G., et al. (2009). In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes. Journal of neuroinflammation, 6, 20. [Link]

-

Contagion Live. (2016). Nitric Oxide May be the Key to Protecting the Blood-Brain Barrier. [Link]

-

Frontiers. (2020). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. [Link]

-

Kurata, K., et al. (2011). Orally administered L-ornithine elevates brain L-ornithine levels and has an anxiolytic-like effect in mice. Journal of nutritional science and vitaminology, 57(1), 91-97. [Link]

-

Frontiers. (2018). The application of in vitro-derived human neurons in neurodegenerative disease modeling. [Link]

-

MaxWell Biosystems. Neuronal Cell Cultures. [Link]

-

Vogels, B. A., et al. (1998). L-ornithine-L-aspartate in experimental portal-systemic encephalopathy: therapeutic efficacy and mechanism of action. Metabolic brain disease, 13(2), 147-157. [Link]

Sources

- 1. Nitric oxide modulation in neuroinflammation and the role of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal-glial Interactions Define the Role of Nitric Oxide in Neural Functional Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biotium.com [biotium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Possible involvement of nitric oxide in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. On the Role of Nitric Oxide in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nitric oxide modulates microglial activation. | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]

- 19. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Role of Nitric Oxide Synthases in Early Blood-Brain Barrier Disruption following Transient Focal Cerebral Ischemia | PLOS One [journals.plos.org]

- 22. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of nitric oxide synthases in early blood-brain barrier disruption following transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. contagionlive.com [contagionlive.com]

- 25. Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Orally administered L-ornithine elevates brain L-ornithine levels and has an anxiolytic-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. apexbt.com [apexbt.com]

A Technical Guide to the Preliminary Efficacy Evaluation of L-N5-(1-Imino-3-pentenyl) ornithine

Preamble: Charting the Course for a Novel NOS Inhibitor

The discovery of a novel molecular entity is the beginning of a rigorous scientific journey. This guide addresses the critical first steps in evaluating L-N5-(1-Imino-3-pentenyl) ornithine, a compound structurally analogous to known arginine-based inhibitors of Nitric Oxide Synthase (NOS). Given the limited specific literature on this particular pentenyl variant[1], this document serves as a foundational blueprint. It is designed not as a rigid protocol, but as a logical and scientifically defensible strategy for its preliminary characterization.

Our approach is grounded in a first-principles methodology, beginning with target engagement at the enzymatic level, progressing to cellular function, and culminating in a proof-of-concept in vivo assessment. Each phase is designed to build upon the last, creating a self-validating cascade of evidence to determine the compound's potential as a therapeutic modulator of nitric oxide signaling.

Nitric oxide (NO) is a pivotal signaling molecule, with its production tightly regulated by three distinct NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[2] While essential for neurotransmission and vascular homeostasis, the dysregulation and overproduction of NO, particularly by nNOS and iNOS, are implicated in a spectrum of pathologies from neurodegeneration to inflammatory disorders and cancer.[3][4] Consequently, the development of isoform-selective NOS inhibitors represents a significant therapeutic opportunity. This guide outlines the essential preliminary studies to determine if this compound warrants further, more intensive investigation.

The Nitric Oxide Synthase Pathway

The canonical pathway involves the conversion of L-arginine to L-citrulline and nitric oxide. This reaction is catalyzed by the NOS enzymes, which exist as homodimers and require cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).[5] The NO produced can then diffuse to adjacent cells to elicit its effects, most notably through the activation of soluble guanylyl cyclase (sGC), leading to cGMP production and downstream signaling.[6]

Caption: The Nitric Oxide Synthase (NOS) signaling cascade.

Part 1: In Vitro Characterization — Target Engagement and Isoform Selectivity

Directive: The foundational step is to unequivocally determine if this compound directly inhibits NOS enzymes and to quantify its potency and selectivity across the three isoforms. This is a critical decision point; a compound that fails to demonstrate potent, selective inhibition in a clean enzymatic system is unlikely to succeed in more complex biological environments.

Causality Behind Experimental Choice: We employ a cell-free, recombinant enzyme assay to eliminate confounding variables such as cell permeability, off-target effects, or metabolic degradation. This ensures that any observed inhibition is a direct interaction between the compound and the NOS enzyme. Measuring activity against all three isoforms is non-negotiable, as the therapeutic index of a NOS inhibitor is often defined by its selectivity. For instance, non-selective inhibition of eNOS can lead to undesirable cardiovascular effects like hypertension.[7]

Quantitative Data Summary: Target Inhibition Profile

The primary output of this phase will be the half-maximal inhibitory concentration (IC50) for each NOS isoform. This data should be summarized as follows:

| Target Enzyme | Source Organism | IC50 (µM) | 95% Confidence Interval |

| nNOS (NOS-1) | Recombinant Human | [Experimental Value] | [Experimental Value] |

| iNOS (NOS-2) | Recombinant Human | [Experimental Value] | [Experimental Value] |

| eNOS (NOS-3) | Recombinant Human | [Experimental Value] | [Experimental Value] |

Experimental Protocol: NOS Inhibition Assay (Citrulline Conversion)

This protocol is based on the established method of measuring the conversion of radiolabeled L-arginine to L-citrulline.[5]

-

Reagent Preparation:

-

NOS Enzymes: Obtain commercially available recombinant human nNOS, iNOS, and eNOS.

-

Assay Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 3 mM DTT, and 15 mM CaCl2.[5]

-

Cofactor Mix: Prepare a stock solution in Assay Buffer containing 4 µM FAD, 4 µM FMN, 4 µM Tetrahydrobiopterin (H4B), and 0.5 µM calmodulin.[5]

-

Substrate Mix: Prepare a solution containing 1 mM NADPH and 3 µM [¹⁴C]L-arginine.[5]

-

Test Compound: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., water or DMSO). Ensure final vehicle concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of Assay Buffer.

-

Add 10 µL of the test compound at various concentrations (or vehicle for control).

-

Add 10 µL of the Cofactor Mix.

-

Initiate the reaction by adding 10 µL of the respective NOS enzyme solution.

-

Incubate for 30 minutes at 37°C.

-

Start the enzymatic reaction by adding 10 µL of the Substrate Mix.

-

Incubate for an additional 60 minutes at 37°C.

-

-

Termination and Detection:

-

Terminate the reaction by adding 200 µL of a stop buffer (e.g., 100 mM HEPES, 10 mM EDTA, pH 5.5).

-

Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50W-X8) column to separate the unreacted [¹⁴C]L-arginine (which binds to the resin) from the newly formed [¹⁴C]L-citrulline (which flows through).

-

Collect the eluate into a scintillation vial.

-

Add scintillation fluid and quantify the amount of [¹⁴C]L-citrulline using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part 2: Cell-Based Functional Assays — Verifying Cellular Bioactivity

Directive: Having confirmed enzymatic inhibition, the next logical hurdle is to determine if this compound can cross the cell membrane and engage its target in a physiological context. A compound potent on a purified enzyme but ineffective in a cell-based assay is a common failure mode, often due to poor bioavailability.[8]

Causality Behind Experimental Choice: We use the Griess assay, a simple and robust colorimetric method to measure nitrite, a stable breakdown product of NO.[8][9] By using specific cell lines and stimulation conditions, we can create models of isoform-specific NO production. For example, stimulating RAW 264.7 macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) robustly induces iNOS expression and subsequent NO production.[10] For constitutive isoforms, HEK 293T cells can be transfected to overexpress nNOS or eNOS.[8] This approach provides a more biologically relevant assessment of the compound's efficacy.

Experimental Workflow: Cell-Based NO Production Assay